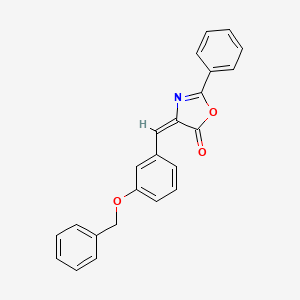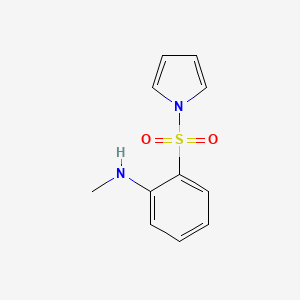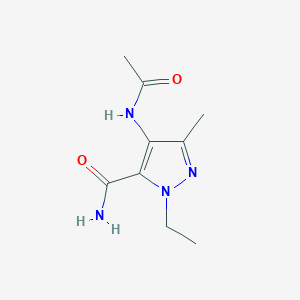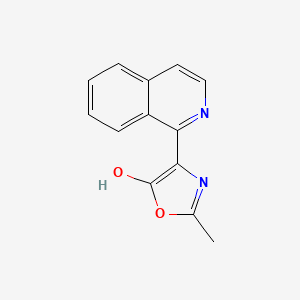
Methyl 3-(furan-2-yl)acrylimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(furan-2-yl)acrylimidate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-2-yl)acrylimidate typically involves the reaction of furan derivatives with acrylonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between furan-2-carbaldehyde and acrylonitrile, followed by methylation to obtain the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(furan-2-yl)acrylimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the furan ring, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Methyl 3-(furan-2-yl)acrylimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable tool in drug discovery and development.
Medicine: Research into the compound’s biological activity has led to the development of novel therapeutic agents targeting various diseases.
Industry: Its use in the production of polymers and other materials highlights its importance in industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-(furan-2-yl)acrylimidate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to engage in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. These interactions can lead to therapeutic effects, such as antimicrobial or anticancer activity, by disrupting essential biological processes in target organisms.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 3-(furan-2-yl)acrylimidate, known for its reactivity and versatility in organic synthesis.
3-(2-Furyl)acrylic acid: Another furan derivative with applications in organic synthesis and medicinal chemistry.
Furan-2-ylmethylamine: A compound with similar structural features, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of a furan ring and an acrylimide group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl (E)-3-(furan-2-yl)prop-2-enimidate |
InChI |
InChI=1S/C8H9NO2/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6,9H,1H3/b5-4+,9-8? |
Clave InChI |
NSPANILWFXIXTB-FJYAXFOTSA-N |
SMILES isomérico |
COC(=N)/C=C/C1=CC=CO1 |
SMILES canónico |
COC(=N)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


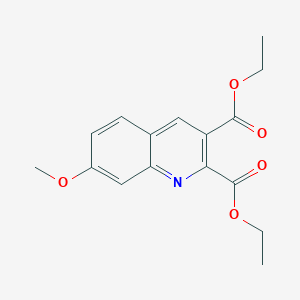
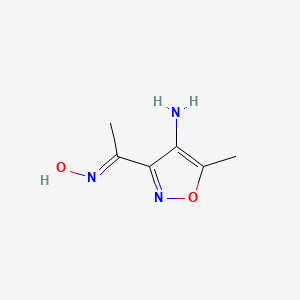
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
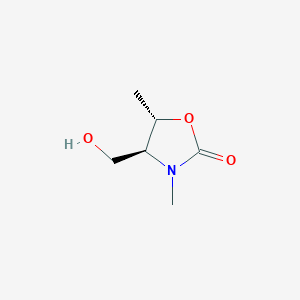
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
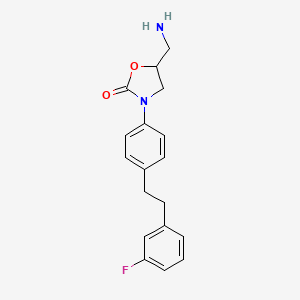
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)

